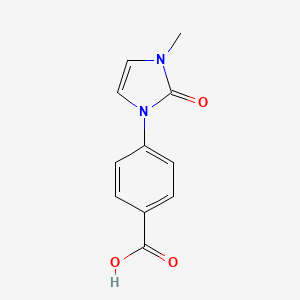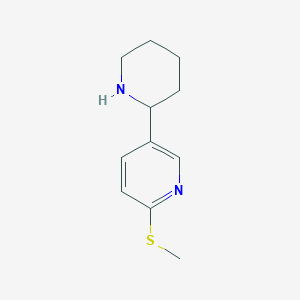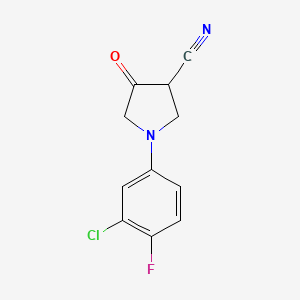
1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile is a synthetic organic compound characterized by the presence of a chloro and fluoro-substituted phenyl ring attached to a pyrrolidine ring with a carbonitrile group
準備方法
The synthesis of 1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction.
Attachment of the Phenyl Ring: The chloro and fluoro-substituted phenyl ring is attached to the pyrrolidine ring through a coupling reaction, often facilitated by a palladium catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and cost-effective reagents.
化学反応の分析
1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound serves as a tool in studying biological pathways and molecular interactions due to its unique structural features.
類似化合物との比較
1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, leading to different chemical properties and biological activities.
1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-methanol:
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in both academic and industrial research.
特性
分子式 |
C11H8ClFN2O |
|---|---|
分子量 |
238.64 g/mol |
IUPAC名 |
1-(3-chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C11H8ClFN2O/c12-9-3-8(1-2-10(9)13)15-5-7(4-14)11(16)6-15/h1-3,7H,5-6H2 |
InChIキー |
WBECRYODRBBNGG-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)CN1C2=CC(=C(C=C2)F)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



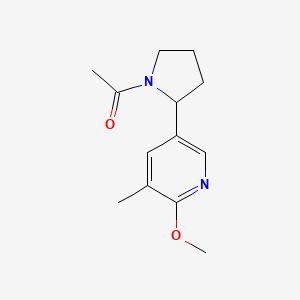
![3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11802100.png)
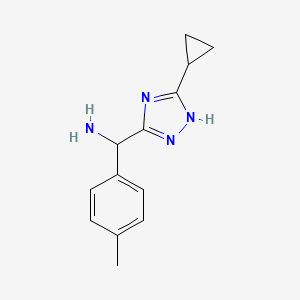
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11802108.png)
![Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B11802126.png)




![2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B11802149.png)

